![molecular formula C17H16ClN3O2 B2980777 2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride CAS No. 477762-40-6](/img/structure/B2980777.png)

2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

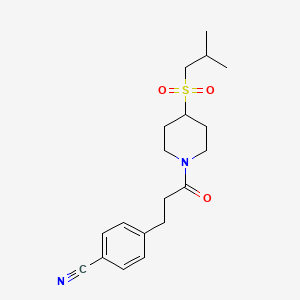

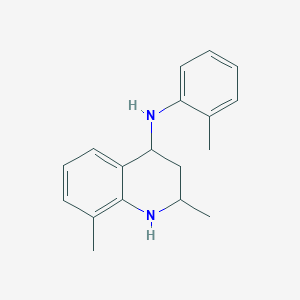

“2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride” is a chemical compound that has been studied for its fluorescence properties . It is a Schiff base ligand, which are known for their role in coordination chemistry and their potential biological applications .

Synthesis Analysis

The compound has been synthesized and characterized using elemental analysis, IR, NMR, and single crystal X-ray diffraction technique . The synthesis of such compounds often involves the methylation of o-catechol .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using techniques such as IR, NMR, and single crystal X-ray diffraction . The InChI code for this compound is 1S/C17H15N3O2.ClH/c1-22-15-9-3-6-13 (17 (15)21)11-19-20-14-8-2-5-12-7-4-10-18-16 (12)14;/h2-11,20-21H,1H3;1H/b19-11+; .Wissenschaftliche Forschungsanwendungen

Spin Interaction Studies

Research on Schiff bases related to "2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride" has focused on their applications in studying spin interactions in zinc complexes. The study by Orio et al. (2010) discusses Schiff bases involving quinoline moieties and their zinc bis-phenolate complexes, which exhibit reversible oxidative waves in cyclic voltammetry curves due to the oxidation of phenolates into phenoxyl radicals. These complexes demonstrate significant spin population on the quinoline, contributing to spin interaction studies, particularly in the context of magnetic coupling and zero-field splitting (ZFS) parameters, which are essential for understanding the quantum mechanical properties of materials (Orio, Philouze, Jarjayes, Neese, & Thomas, 2010).

Fluorescence Sensing

Another significant application is in the development of fluorescence sensors for detecting changes in pH levels. Halder, Hazra, and Roy (2018) have synthesized a Schiff-base molecule that acts as a ratiometric fluorescent chemosensor for pH. This research demonstrates the molecule's ability to undergo visible color changes under different pH conditions, making it a valuable tool for biological and chemical sensing applications, especially in environments where pH monitoring is crucial (Halder, Hazra, & Roy, 2018).

Metal Ion Sensing

Research by Hazra et al. (2018) on quinoline-based isomers, including molecules similar in structure to "2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride", has explored their application in dual fluorescence chemosensors for Al3+ and Zn2+ ions. These sensors show a remarkable difference in fluorescence intensity upon binding with metal ions, indicating their potential use in detecting and quantifying metal ions in various samples, which is vital for environmental monitoring, medical diagnostics, and industrial processes (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).

Antimicrobial Activity

El-Gamal, Hagrs, and Abulkhair (2016) have synthesized and evaluated a series of quinoline derivatives for their antimicrobial activity. This research highlights the potential of quinoline-based compounds in developing new antimicrobials to combat resistant bacterial and fungal strains, addressing a critical need in the pharmaceutical industry for new therapeutic agents (El-Gamal, Hagrs, & Abulkhair, 2016).

Corrosion Inhibition

Tazouti et al. (2016) have investigated quinoxalinone derivatives, similar in structural motifs to "2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride", for their efficacy as corrosion inhibitors in acidic media. This application is crucial for protecting metals and alloys in industrial environments, extending the lifespan of materials used in construction, manufacturing, and infrastructure (Tazouti, Galai, Touir, Touhami, Zarrouk, Ramli, Saracoglu, Kaya, Kandemirli, & Kaya, 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2.ClH/c1-22-15-9-3-6-13(17(15)21)11-19-20-14-8-2-5-12-7-4-10-18-16(12)14;/h2-11,20-21H,1H3;1H/b19-11+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWUTNMTFAJFPD-YLFUTEQJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NNC2=CC=CC3=C2N=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)/C=N/NC2=CC=CC3=C2N=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2980697.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2980699.png)

![2-(benzylsulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2980700.png)

![2-[Cyclohexyl(methyl)carbamoyl]benzoic acid](/img/structure/B2980704.png)

![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2980711.png)

![N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2980717.png)